molecular formula C13H12N2O4 B6023170 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one

4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one

Cat. No.: B6023170
M. Wt: 260.24 g/mol
InChI Key: IXUKWPITDYLDFI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one is a complex organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes a pyranone ring substituted with a hydroxy group, a methyl group, and a pyrazolyl-propenoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyranone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of 4-oxo-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one.

    Reduction: Formation of 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-ol.

    Substitution: Formation of 4-hydroxy-6-bromo-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with various biological targets are of significant interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and pyrazolyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, its interaction with microbial enzymes can inhibit their activity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2H-pyran-2-one
  • 6-methyl-2H-pyran-2-one
  • 1-methyl-1H-pyrazole-4-carbaldehyde

Uniqueness

Compared to similar compounds, 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one exhibits unique properties due to the presence of both the hydroxy and pyrazolyl-propenoyl groups. These functional groups enhance its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-5-11(17)12(13(18)19-8)10(16)4-3-9-6-14-15(2)7-9/h3-7,17H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUKWPITDYLDFI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CN(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CN(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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